molecular formula C23H26N2O5 B11051589 3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B11051589
M. Wt: 410.5 g/mol
InChI Key: BQSHGAMQMXHNLT-VZCXRCSSSA-N
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Description

3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the hydroxyethylamino and methoxyphenyl groups. Common reagents used in the synthesis include aldehydes, amines, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structure suggests it could have interesting binding properties and biological activity.

Medicine

In medicinal chemistry, 3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is of interest for its potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups may form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-thione
  • 3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-imine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4Z)-1-[3-(2-hydroxyethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-30-18-10-8-16(9-11-18)20-19(21(27)17-6-3-2-4-7-17)22(28)23(29)25(20)14-5-12-24-13-15-26/h2-4,6-11,20,24,26-27H,5,12-15H2,1H3/b21-19-

InChI Key

BQSHGAMQMXHNLT-VZCXRCSSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCCNCCO

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCNCCO

Origin of Product

United States

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